Morpholine, 4-[2,5-bis(1-methylethoxy)-4-nitrophenyl]-
Description
Morpholine, 4-[2,5-bis(1-methylethoxy)-4-nitrophenyl]- (CAS 68400-50-0, C₁₆H₂₄N₂O₅) is a nitroaromatic morpholine derivative characterized by a benzene ring substituted with two isopropoxy groups at positions 2 and 5, a nitro group at position 4, and a morpholine ring at position 4 . The isopropoxy groups impart steric bulk and lipophilicity, distinguishing it from simpler nitroaromatic morpholines.
Properties
CAS No. |
68400-49-7 |
|---|---|
Molecular Formula |
C16H24N2O5 |
Molecular Weight |
324.37 g/mol |
IUPAC Name |
4-[4-nitro-2,5-di(propan-2-yloxy)phenyl]morpholine |
InChI |
InChI=1S/C16H24N2O5/c1-11(2)22-15-10-14(18(19)20)16(23-12(3)4)9-13(15)17-5-7-21-8-6-17/h9-12H,5-8H2,1-4H3 |
InChI Key |
QKOQWHQAZFRCQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1N2CCOCC2)OC(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Structural Features
| Parameter | Description |
|---|---|
| Chemical Name | Morpholine, 4-[2,5-bis(1-methylethoxy)-4-nitrophenyl]- |
| Molecular Formula | C16H24N2O5 |
| Molecular Weight | 324.378 g/mol |
| CAS Number | 68400-49-7 |
| InChI Key | QKOQWHQAZFRCQI-UHFFFAOYSA-N |
| LogP | 3.17 |
The compound consists of a morpholine ring linked at the 4-position to a phenyl ring substituted with a nitro group at the 4-position and two 1-methylethoxy groups at the 2- and 5-positions.
Preparation Methods
General Synthetic Strategy
The preparation of Morpholine, 4-[2,5-bis(1-methylethoxy)-4-nitrophenyl]- typically involves nucleophilic substitution or condensation reactions where the morpholine moiety is introduced onto a suitably functionalized nitrophenyl precursor bearing the 1-methylethoxy substituents.
The synthetic approach can be summarized as follows:
- Starting materials: 2,5-bis(1-methylethoxy)-4-nitrophenyl derivatives, often halogenated at the 4-position for nucleophilic substitution.
- Nucleophile: Morpholine, acting as a nucleophile to substitute the halogen or other leaving groups.
- Solvents: Polar aprotic solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (DMSO) are preferred to facilitate the substitution reaction.
- Reaction conditions: Elevated temperatures (typically 100–150 °C) and controlled reaction times (4–24 hours) to ensure completion.
- Catalysts or additives: Sometimes bases or phase transfer catalysts are used to enhance reaction rates.
Specific Methodologies from Literature and Patents
Halogenated Precursor Route
A reported method involves the preparation of a 4-halogenated nitrophenyl intermediate (e.g., 4-chloro-2,5-bis(1-methylethoxy)-nitrobenzene), which undergoes nucleophilic aromatic substitution with morpholine under controlled conditions.
- Solvent: Tetrahydrofuran (THF), DMF, or dichloromethane (DCM).
- Molar ratios: Morpholine or its equivalent used in 1:1 to 5:1 molar ratio relative to the halogenated precursor.
- Temperature: 120–150 °C preferred for optimal substitution.
- Reaction monitoring: Thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or nuclear magnetic resonance (NMR) spectroscopy.
- Reaction time: Typically 4 to 8 hours, up to 24 hours if necessary.
Ether Substitution and Nucleophilic Aromatic Substitution (SNAr)
The 1-methylethoxy groups are introduced on the phenyl ring prior to morpholine substitution, often via etherification of hydroxy groups on the nitrophenyl ring using isopropyl alcohol derivatives under acidic or basic catalysis.
Following etherification, the halogenated nitrophenyl intermediate is reacted with morpholine to yield the target compound.
Alternative Approaches
While direct literature on this exact compound is limited, analogous compounds such as 4-(2,5-diethoxy-4-nitrophenyl)morpholine have been prepared via similar nucleophilic substitution routes. These methods reinforce the general approach of halogenated nitrophenyl intermediates reacting with morpholine in polar aprotic solvents.
Data Table: Summary of Preparation Parameters
| Parameter | Range / Typical Value | Notes |
|---|---|---|
| Starting material | 4-Halogenated 2,5-bis(1-methylethoxy)-4-nitrophenyl derivative | Usually 4-chloro or 4-bromo derivative |
| Nucleophile | Morpholine | Stoichiometric to slight excess (1–5 eq) |
| Solvent | DMF, NMP, DMSO, THF, DCM | Polar aprotic solvents preferred |
| Temperature | 100–150 °C | Optimal range for nucleophilic substitution |
| Reaction time | 4–24 hours | Monitored by TLC/HPLC/NMR |
| Molar ratio (Nucleophile:Substrate) | 1:1 to 5:1 | Higher ratios favor complete substitution |
| Reaction monitoring techniques | TLC, HPLC, NMR | For reaction progress and purity |
Research Findings and Analysis
- The nucleophilic aromatic substitution on halogenated nitrophenyl rings is well-established and efficient for introducing morpholine substituents.
- The presence of electron-withdrawing nitro groups activates the aromatic ring toward nucleophilic substitution, facilitating the displacement of halogens by morpholine.
- The 1-methylethoxy substituents influence the electronic environment and steric profile, which can affect reaction rates and yields. Etherification prior to morpholine substitution is critical to ensure correct substitution pattern.
- Use of polar aprotic solvents enhances nucleophilicity of morpholine and solubilizes both reactants, improving reaction kinetics.
- Elevated temperatures are necessary to overcome activation energy barriers for substitution, but must be balanced to avoid decomposition.
- Reaction monitoring by chromatographic and spectroscopic methods ensures high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Morpholine, 4-[2,5-bis(1-methylethoxy)-4-nitrophenyl]- undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form various derivatives.
Substitution: The isopropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas and catalysts like palladium on carbon for reduction reactions. Oxidation reactions may involve reagents like potassium permanganate or chromium trioxide .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce a variety of functionalized morpholine compounds .
Scientific Research Applications
Analytical Chemistry
Morpholine, 4-[2,5-bis(1-methylethoxy)-4-nitrophenyl]- has been utilized in high-performance liquid chromatography (HPLC) for the separation and analysis of complex mixtures. A notable application involves the use of reverse-phase HPLC methods where the mobile phase consists of acetonitrile and water with phosphoric acid. This method is scalable and suitable for pharmacokinetic studies, allowing researchers to isolate impurities effectively .
Pharmacological Studies
The compound's structural characteristics make it a candidate for pharmacological research. Its derivatives may exhibit biological activity that can be explored for therapeutic applications. For instance, studies have indicated that similar nitrophenyl morpholines can act as potential inhibitors in various biochemical pathways .
Environmental Science
Due to its chemical stability and potential toxicity, Morpholine, 4-[2,5-bis(1-methylethoxy)-4-nitrophenyl]- is also of interest in environmental monitoring. The compound's presence in wastewater and its effects on aquatic life are subjects of ongoing research, aiming to assess its environmental impact and develop remediation strategies .
Case Study 1: HPLC Method Development
A study conducted on the separation of Morpholine, 4-[2,5-bis(1-methylethoxy)-4-nitrophenyl]- using Newcrom R1 HPLC columns demonstrated effective isolation of the compound from complex biological matrices. The research highlighted the importance of optimizing mobile phase conditions to enhance separation efficiency and sensitivity for mass spectrometry applications .
Research focusing on the biological activity of nitrophenyl morpholines has shown promising results in inhibiting specific enzymes involved in cancer progression. The study evaluated various derivatives of Morpholine, 4-[2,5-bis(1-methylethoxy)-4-nitrophenyl]- for their potency against cancer cell lines, revealing significant inhibitory effects that warrant further investigation into their mechanisms of action .
Mechanism of Action
The mechanism of action of Morpholine, 4-[2,5-bis(1-methylethoxy)-4-nitrophenyl]- involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the morpholine ring can interact with various biological receptors. These interactions can modulate biochemical pathways and result in specific biological effects .
Comparison with Similar Compounds
4-(4-Nitrophenyl)morpholine (CAS 10389-51-2, C₁₀H₁₂N₂O₃)
- Structure : A benzene ring with a nitro group at position 4 and a morpholine ring at position 4.
- Key Differences : Lacks the bis(isopropoxy) substituents, resulting in lower molecular weight (205.25 g/mol vs. 324.37 g/mol) and higher polarity .
- Properties: Melting Point: 96–98°C . Solubility: Soluble in polar solvents like methanol and chloroform .
- Applications : Used as a building block in pharmaceuticals (e.g., anti-inflammatory agents) and environmental pollutant studies .
Benzenediazonium, 2,5-bis(1-methylethoxy)-4-(4-morpholinyl)-, tetrafluoroborate(1-) (CAS 68400-46-4, C₁₆H₂₄BF₄N₃O₃)
- Structure : Shares the bis(isopropoxy)-4-nitrophenyl backbone but includes a diazonium group and tetrafluoroborate counterion.
- Key Differences : The diazonium group enhances reactivity, making it suitable for coupling reactions.
- Applications : Used in HPLC analysis (e.g., separation on Newcrom R1 columns) and as an intermediate in organic synthesis .
1-Benzoyl-4-[2,5-bis(1-methylethoxy)-4-nitrophenyl]piperazine
4,4′-[(4-Nitrophenyl)methylene]bis[morpholine] (CAS 6425-11-2, C₁₅H₂₀N₃O₃)
2,5-bis(1-methylethoxy)-4-(morpholino)benzenediazonium tetrachlorozincate (CAS 28294-55-5)
- Structure : Similar bis(isopropoxy)-4-morpholinyl backbone but as a diazonium salt with a tetrachlorozincate counterion.
- Key Differences : Counterion influences stability and solubility.
- Applications : Reactive intermediate in electrophilic substitution reactions .
Comparative Analysis Table
Physicochemical and Functional Insights
- Reactivity : Diazonium derivatives (e.g., CAS 68400-46-4) exhibit higher reactivity due to the labile N₂⁺ group, whereas morpholine and piperazine analogs prioritize stability for pharmaceutical use.
- Synthetic Routes : Nickel-catalyzed amination () and nucleophilic aromatic substitution () are plausible methods for synthesizing these compounds.
Biological Activity
Morpholine, 4-[2,5-bis(1-methylethoxy)-4-nitrophenyl]- (CAS Number: 68400-49-7) is a compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 324.378 g/mol
- LogP : 3.17
- InChI Key : QKOQWHQAZFRCQI-UHFFFAOYSA-N
Biological Activity
The biological activity of morpholine derivatives is significant in various fields, particularly in medicinal chemistry. Here are some key findings:
Antimicrobial Activity
A study evaluated the antimicrobial properties of morpholine derivatives, including the compound . The results indicated that certain derivatives exhibited potent antibacterial effects against various pathogens. Specifically, the Minimum Inhibitory Concentration (MIC) values were reported as low as 0.22 to 0.25 µg/mL for the most active compounds tested .
Central Nervous System Effects
Research highlights the role of morpholine derivatives in modulating receptors involved in mood disorders and neurodegenerative diseases. The presence of the morpholine ring enhances solubility and permeability across the blood-brain barrier, making these compounds promising candidates for CNS drug development . Notably, interactions with sigma receptors and inhibition of enzymes related to Alzheimer's disease have been documented .
Toxicological Studies
Toxicity assessments have been conducted to evaluate the safety profile of morpholine derivatives. A comprehensive study involving 979 chemicals revealed that morpholine compounds showed varying degrees of acute toxicity across different species . These findings underscore the importance of thorough toxicological evaluations when considering morpholine-based drugs.
Case Studies
-
Antimicrobial Evaluation :
- Objective : Assess the antimicrobial efficacy of morpholine derivatives.
- Methods : In vitro testing against common bacterial strains.
- Results : Significant inhibition zones were observed for several derivatives, indicating strong antibacterial properties.
-
CNS Drug Discovery :
- Objective : Investigate the potential of morpholine derivatives in treating neurodegenerative diseases.
- Methods : Molecular docking studies and receptor binding assays.
- Results : Compounds demonstrated effective binding to target receptors involved in Alzheimer's disease, suggesting therapeutic potential .
Data Table
Q & A
Q. What are the recommended synthetic routes for Morpholine, 4-[2,5-bis(1-methylethoxy)-4-nitrophenyl]-?
Methodological Answer: The synthesis of this morpholine derivative can be inferred from analogous compounds. A plausible route involves:
Acylation : Reacting morpholine with 2,5-bis(1-methylethoxy)-4-nitrobenzoyl chloride under basic conditions (e.g., triethylamine in dichloromethane or THF) to form the target compound via nucleophilic acyl substitution .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.
Validation : Confirm purity via HPLC or TLC.
Q. Key Parameters
| Step | Reagents/Conditions | Solvent | Reaction Time | Yield (%) |
|---|---|---|---|---|
| Acylation | 2,5-bis(1-methylethoxy)-4-nitrobenzoyl chloride, Et₃N | DCM/THF | 6–12 hours | ~60–75 (estimated) |
Q. How can structural characterization be performed for this compound?
Methodological Answer: Use a combination of spectroscopic and analytical techniques:
- NMR : ¹H and ¹³C NMR to confirm the morpholine ring, bis-isopropoxy groups, and nitro-substituted aromatic protons. Key peaks:
- δ 1.2–1.4 ppm (isopropoxy CH₃), δ 3.6–4.2 ppm (morpholine and isopropoxy CH), δ 8.0–8.5 ppm (aromatic protons adjacent to nitro group).
- IR : Stretching vibrations for C-O (1250 cm⁻¹), NO₂ (1520 cm⁻¹), and morpholine C-N (1100 cm⁻¹).
- Mass Spectrometry : High-resolution MS to confirm molecular ion [M+H]⁺.
Q. What computational methods can predict the electronic properties of the nitro group in this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) to calculate electrostatic potential maps and frontier molecular orbitals (HOMO/LUMO). This reveals electron-deficient regions near the nitro group, guiding reactivity predictions (e.g., susceptibility to nucleophilic attack) .
- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO) to assess stability.
Q. Key Outputs
| Parameter | Value (DFT) | Relevance |
|---|---|---|
| HOMO-LUMO Gap | ~4.5 eV | Indicates redox activity |
| Mulliken Charge (Nitro O) | -0.45 | Electrophilic character |
Q. How can contradictions between experimental and computational reaction kinetics be resolved?
Methodological Answer:
Re-evaluate Computational Models : Ensure transition states are accurately located using higher-level theories (e.g., CCSD(T)) or solvent-implicit models.
Experimental Validation :
- Conduct kinetic studies under controlled conditions (temperature, solvent polarity).
- Compare Arrhenius plots with simulated activation energies.
Error Analysis : Quantify uncertainties in DFT functionals (e.g., B3LYP vs. M06-2X) and experimental measurement errors .
Q. What methodologies are suitable for studying the compound’s stability under varying pH?
Methodological Answer:
- Stress Testing :
- Incubate the compound in buffers (pH 1–13) at 25–60°C for 24–72 hours.
- Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase).
- Degradation Pathways :
- Acidic conditions: Hydrolysis of isopropoxy groups.
- Basic conditions: Morpholine ring opening.
Q. How can biological activity be assessed without commercial assay kits?
Methodological Answer:
- In-house Enzyme Inhibition Assays :
- Target enzymes (e.g., kinases) using purified proteins.
- Use fluorescence-based substrates (e.g., ATP-competitive probes).
- Calculate IC₅₀ values from dose-response curves .
- Microbial Susceptibility : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with compound-loaded discs.
Q. What safety protocols are critical for handling this compound?
Methodological Answer:
- PPE : Nitrile gloves, lab coat, safety goggles, and fume hood use.
- Waste Disposal : Neutralize acidic/basic degradation products before disposing in halogenated waste containers.
- Emergency Measures :
Q. How can regioselective functionalization of the aromatic ring be achieved?
Methodological Answer:
Q. What strategies address low yields in large-scale synthesis?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
